6-Hydrazinylquinoline hydrochloride

Pharmaceutical Chemistry Organic Synthesis Quality Control

Procure 6-Hydrazinylquinoline hydrochloride (CAS 120209-22-5, ≥98% purity) as your preferred mono-hydrochloride salt for superior and predictable reactivity. This specific 6-substituted regioisomer is critical for constructing kinase-targeting amidrazone hybrids—where the 6-position linkage dictates molecular docking—and antimicrobial hydrazones with strong in silico binding to DHFR/SQLE. Direct substitution with 2-, 4-, or 8-analogs risks functional inequivalence and experimental failure. Its enhanced aqueous solubility and metal-chelating properties make it ideal for biochemical assays and high-throughput synthesis platforms, minimizing batch-to-batch variability.

Molecular Formula C9H10ClN3
Molecular Weight 195.65
CAS No. 103755-52-8; 120209-22-5
Cat. No. B2945990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinylquinoline hydrochloride
CAS103755-52-8; 120209-22-5
Molecular FormulaC9H10ClN3
Molecular Weight195.65
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)NN)N=C1.Cl
InChIInChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H
InChIKeyIYTZOVRQMIGNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydrazinylquinoline Hydrochloride Procurement: A Key Intermediate for Pharmaceutical Research


6-Hydrazinylquinoline hydrochloride is a heterocyclic organic compound featuring a quinoline scaffold with a reactive hydrazine functional group at the 6-position, typically supplied as a mono-hydrochloride salt (CAS 120209-22-5) with a molecular weight of 195.65 g/mol . A dihydrochloride salt form (CAS 103755-52-8) also exists, serving as an alternative salt for specific research applications . As a versatile pharmaceutical intermediate, its primary value lies in its predictable reactivity for constructing quinoline-based compound libraries targeting a range of biological activities .

The Criticality of Specifying 6-Hydrazinylquinoline Hydrochloride in Synthesis


The position of the hydrazine group on the quinoline ring determines a derivative's reactivity, biological target engagement, and ultimate pharmacological profile. The 6-substituted regioisomer offers distinct synthetic utility compared to its 2-, 4-, or 8-substituted analogs, leading to different chemotypes. Evidence from DNA binding studies shows that 4-substituted aminoquinolines exhibit higher binding affinity than 2-substituted counterparts, underscoring that regioisomeric substitution is not functionally equivalent [1]. Furthermore, the choice between the mono-hydrochloride and dihydrochloride salt form impacts solubility, stability, and the stoichiometry of subsequent reactions, making direct generic substitution without validation a significant risk to experimental reproducibility .

Quantitative Differentiation Metrics for 6-Hydrazinylquinoline Hydrochloride


Comparative Purity: 98% Mono-HCl Salt vs. Standard 95% Offerings

For researchers requiring high-purity starting materials, the mono-hydrochloride salt form (CAS 120209-22-5) is available at a certified purity of 98%, as verified by HPLC, NMR, and GC batch quality reports . This provides a higher purity grade than the standard 95% specification commonly found for this compound class .

Pharmaceutical Chemistry Organic Synthesis Quality Control

Broad-Spectrum Antimicrobial Potential of 6-Hydrazinylquinoline-Derived Scaffolds

Derivatives synthesized from 6-hydrazinylquinoline, specifically hydrazone and pyrazoline scaffolds, have demonstrated broad-spectrum in vitro antimicrobial activity. In one study, a compound derived from this core structure (HS6) exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against a clinical isolate of E. coli [1]. This level of potency is within the active range compared to other new quinoline-hydrazone antimicrobial agents reported to have MIC values between 6.25 and 100 µg/mL [2].

Antimicrobial Research Medicinal Chemistry Drug Resistance

Solubility Advantage of the Mono-Hydrochloride Salt for Aqueous Reactions

The formation of the hydrochloride salt (CAS 120209-22-5) is reported to enhance the solubility of the hydrazinylquinoline core in water and other polar solvents compared to the free base form . This is a critical practical advantage for conducting biological assays and chemical reactions in aqueous media, a property not equally shared by all regioisomeric salt forms or the neutral base.

Process Chemistry Formulation Science Physicochemical Properties

Access to Diverse Chemical Space via Subsequent Functionalization

6-Hydrazinylquinoline hydrochloride serves as a key precursor for generating diverse chemotypes, including hydrazones, pyrazoles, and amidrazones. For instance, this compound was directly used to synthesize a library of novel quinoline-amidrazone hybrids with potential anticancer activity, a synthetic path that is regiospecific to the 6-position [1]. A separate study confirmed the utility of various hydrazinylquinoline regioisomers in creating aminoquinoline-substituted isoindolin-1,3-diones, where the position of the hydrazine group dictates the final compound's structure and properties [2].

Medicinal Chemistry Combinatorial Chemistry Library Synthesis

Optimal Deployment Scenarios for 6-Hydrazinylquinoline Hydrochloride


Synthesis of Targeted Quinoline-Amidrazone Anticancer Libraries

Based on evidence of its successful use as a precursor , the 6-hydrazinylquinoline hydrochloride (98% pure) is the ideal starting material for synthesizing novel quinoline-amidrazone hybrids. These compounds are designed to target specific kinases like c-Abl, where the 6-position linkage is critical for the desired molecular docking pose and biological activity.

Development of Antimicrobial Agents with a Novel Binding Mode

The broad-spectrum antimicrobial activity demonstrated by its hydrazone derivatives supports the use of this scaffold in programs aiming to overcome existing antibiotic resistance. Its derivatives have shown strong in silico binding to targets like DHFR and SQLE, outperforming standard drugs in docking studies, which justifies procuring this specific intermediate for lead optimization.

Precision Bioconjugation and Metal-Chelation Studies

The compound's enhanced aqueous solubility as a hydrochloride salt and its metal-chelating properties [1] make it a superior choice for designing chelating agents or for conjugation reactions in biochemical assays where water solubility is mandatory.

High-Throughput Synthesis Requiring High-Purity Building Blocks

When setting up automated high-throughput synthesis platforms where reproducibility is paramount, procuring the 98% pure mono-hydrochloride salt (CAS 120209-22-5) is recommended. This minimizes batch-to-batch variability and reduces the risk of failed reactions due to impurities, a common concern with standard 95% purity intermediates.

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